molecular formula C17H18ClN3O2 B2628256 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide CAS No. 1210445-83-2

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide

Cat. No. B2628256
CAS RN: 1210445-83-2
M. Wt: 331.8
InChI Key: HPYABBSANMLIPW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It also contains a chlorophenyl group, which is common in many pharmaceuticals and pesticides due to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a chlorophenyl group and a cyclopentyl group. The exact structure would depend on the specific locations of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Environmental Toxicology and Biodegradation

Chlorophenols, compounds structurally related to the chemical , are recognized for their environmental persistence and toxicity. Studies such as those by Zuanazzi et al. (2020) and Magnoli et al. (2020) delve into the toxicological effects of such compounds and the microbial biodegradation mechanisms that mitigate their impact on ecosystems. These insights could hint at the importance of studying the compound for environmental safety and degradation capabilities.

Pharmacological Research

Although the specific compound is not directly mentioned, derivatives of chlorophenyl and pyrimidinyl structures have been investigated for their pharmacological potential. Research like that on arylpiperazine derivatives, which includes chlorophenylpiperazine components Caccia (2007), sheds light on the metabolism and potential therapeutic applications of structurally related compounds. Such studies suggest areas of medical research where the compound might be of interest, particularly in understanding its metabolic pathways and therapeutic potentials.

Analytical and Synthetic Chemistry

The field of synthetic chemistry, as highlighted in the work on the synthesis of complex molecules like clopidogrel Saeed et al. (2017) and pyranopyrimidine scaffolds Parmar et al. (2023), demonstrates the complexity and innovation in creating molecules with specific biological or chemical properties. This context may offer insights into the synthetic pathways that could be employed or developed for the compound , emphasizing its relevance in the synthesis of new materials or drugs with specific functions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a chlorophenyl group act by inhibiting certain enzymes or receptors in the body .

Safety and Hazards

Based on the presence of the chlorophenyl group, this compound could potentially be hazardous. Many chlorophenyl compounds are toxic and can be harmful if swallowed or inhaled .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-7-5-12(6-8-13)15-9-17(23)21(11-19-15)10-16(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYABBSANMLIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide

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